1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
The compound “1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms. The presence of the dichlorobenzyl and ethylsulfonyl groups suggests that this compound may have unique properties compared to other imidazoles .
Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and their nitrogen atoms can coordinate to metal ions. The dichlorobenzyl and ethylsulfonyl groups may also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl and ethylsulfonyl groups could increase its lipophilicity compared to other imidazoles, which might influence its solubility and stability .Scientific Research Applications
Synthesis and Catalytic Applications
Research on the synthesis and applications of compounds related to 1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole reveals the utility of imidazole derivatives in catalyzing various chemical reactions. Ionic liquids, such as those derived from imidazolium salts, have been identified as efficient catalysts for the synthesis of tetrasubstituted imidazoles through one-pot multi-component reactions (Zolfigol et al., 2013). Similarly, sulfonic acid-functionalized imidazolium salts in conjunction with FeCl3 have catalyzed the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the versatility of imidazole-based catalysts in facilitating organic syntheses (Khazaei et al., 2011).
Electrophysiological Activity
Imidazole derivatives have been explored for their potential in medical applications, particularly in cardiac electrophysiology. The synthesis and testing of N-substituted imidazolylbenzamides or benzene-sulfonamides have demonstrated their potency as selective class III agents for cardiac electrophysiological activity (Morgan et al., 1990).
Metal Complex Formation and Coordination Chemistry
Research into the coordination chemistry of imidazole derivatives has led to the synthesis of novel compounds with potential applications in material science and catalysis. For instance, the synthesis of compounds involving 1-[(4-methylphenyl)sulfonyl]-2-[1-(2-pyridylmethylidene)amino]benzene and their interaction with nickel centers has been studied, demonstrating the utility of these compounds in forming stable metal complexes (Bermejo et al., 2000).
Future Directions
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-2-23(21,22)16-19-14-5-3-4-6-15(14)20(16)10-11-7-8-12(17)13(18)9-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVOCJADSNCVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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